(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine
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Overview
Description
D-Moses, also known as (1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-1,2,4-triazolo[3,4-a]phthalazin-6-yl)-1-phenyl-1,2-propanediamine, is a chemical compound with the empirical formula C21H24N6 and a molecular weight of 360.46. It is an enantiomer of L-Moses, which is a potent and selective inhibitor of the p300/CBP-associated factor bromodomain. D-Moses, however, shows no observable binding for the p300/CBP-associated factor bromodomain and is often used as an inactive control compound in research .
Preparation Methods
The synthesis of D-Moses involves several steps, starting with the preparation of the triazolophthalazine core This is typically achieved through a cyclization reaction involving appropriate precursorsThe reaction conditions often require the use of inert atmospheres, such as nitrogen or helium, to prevent unwanted side reactions with moisture, oxygen, or carbon dioxide .
Industrial production methods for D-Moses would likely involve scaling up these synthetic routes, optimizing reaction conditions to maximize yield and purity, and ensuring that the processes are cost-effective and environmentally friendly.
Chemical Reactions Analysis
D-Moses can undergo various chemical reactions, including:
Oxidation: D-Moses can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazolophthalazine core or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino and phenyl groups, to form various derivatives.
Derivatization: This includes reactions such as alkylation, silylation, and acylation, which are commonly used in analytical chemistry to modify the compound for better separation and identification
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating and acylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
D-Moses is primarily used as a control compound in scientific research, particularly in studies involving its enantiomer, L-Moses. Some of the key applications include:
Chemistry: Used in studies to understand the binding properties and selectivity of bromodomain inhibitors.
Biology: Employed in cellular assays to investigate the effects of bromodomain inhibition on gene expression and cellular functions.
Medicine: Utilized in drug discovery research to develop new therapeutic agents targeting bromodomains.
Mechanism of Action
D-Moses itself does not exhibit significant biological activity as it does not bind to the p300/CBP-associated factor bromodomain. its enantiomer, L-Moses, inhibits the bromodomain by binding to the acetyl-lysine recognition pocket, thereby preventing the interaction of the bromodomain with acetylated histones. This inhibition can affect gene expression and various cellular processes .
Comparison with Similar Compounds
D-Moses is unique in its lack of binding to the p300/CBP-associated factor bromodomain, making it an ideal control compound. Similar compounds include:
L-Moses: The active enantiomer that inhibits the p300/CBP-associated factor bromodomain.
BAY-364: Another bromodomain inhibitor with different selectivity and binding properties.
Dimethyl sulfoxide: Often used as a solvent in studies involving D-Moses and L-Moses
These compounds are compared based on their binding properties, selectivity, and applications in research. D-Moses stands out due to its role as an inactive control, providing a baseline for evaluating the effects of active bromodomain inhibitors.
Properties
Molecular Formula |
C21H24N6 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
(1R,2R)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19+/m1/s1 |
InChI Key |
MSFPLTWUFWOKBX-KUHUBIRLSA-N |
Isomeric SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@H](C)[C@@H](C4=CC=CC=C4)N(C)C |
Canonical SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C |
Origin of Product |
United States |
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